molecular formula C11H15F5NO5PS B1422213 Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate CAS No. 1309569-28-5

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate

Cat. No.: B1422213
CAS No.: 1309569-28-5
M. Wt: 399.27 g/mol
InChI Key: HIWICBUZXBCSNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) typically involves the reaction of diethyl phosphite with 2-nitro-5-(pentafluorosulfanyl)benzyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a phase-transfer catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group can enhance the compound’s stability and reactivity. The phosphonate ester can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-nitrobenzyl)phosphonate
  • Diethyl (2-nitro-4-(trifluoromethyl)benzyl)phosphonate
  • Diethyl (2-nitro-5-(trifluoromethyl)benzyl)phosphonate

Uniqueness

Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate) stands out due to the presence of the pentafluorosulfanyl group, which imparts unique electronic and steric properties. This makes it more reactive and stable compared to similar compounds with trifluoromethyl groups, enhancing its utility in various applications .

Properties

IUPAC Name

[3-(diethoxyphosphorylmethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-7-10(24(12,13,14,15)16)5-6-11(9)17(18)19/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWICBUZXBCSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F5NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl (2-nitro-5-(pentafluorosulfanyl)benzyl phosphonate

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